molecular formula C9H18ClNO2 B2936278 3-(Cyclohexylamino)propanoic acid hydrochloride CAS No. 857576-62-6

3-(Cyclohexylamino)propanoic acid hydrochloride

Cat. No.: B2936278
CAS No.: 857576-62-6
M. Wt: 207.7
InChI Key: NLOGDGKRDUEYQQ-UHFFFAOYSA-N
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Description

3-(Cyclohexylamino)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl and a molecular weight of 207.7 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylamino)propanoic acid hydrochloride typically involves the reaction of cyclohexylamine with acrylonitrile, followed by hydrolysis and subsequent acidification with hydrochloric acid . The reaction conditions often include:

    Temperature: Room temperature to moderate heating

    Solvent: Aqueous or organic solvents

    Catalysts: Acid or base catalysts

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halides, sulfonates

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield cyclohexanone derivatives .

Scientific Research Applications

3-(Cyclohexylamino)propanoic acid hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Properties

IUPAC Name

3-(cyclohexylamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c11-9(12)6-7-10-8-4-2-1-3-5-8;/h8,10H,1-7H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOGDGKRDUEYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857576-62-6
Record name 3-(cyclohexylamino)propanoic acid hydrochloride
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